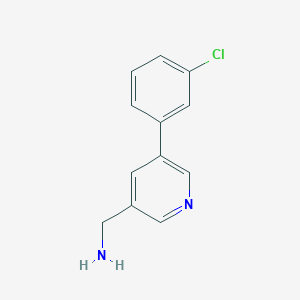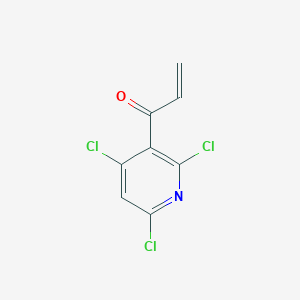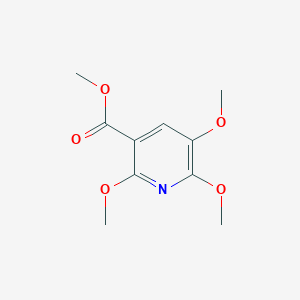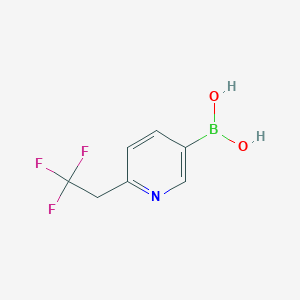
(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid
説明
“(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C7H7BF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” can be represented by the InChI codeInChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2 . The Canonical SMILES representation is B(C1=CN=C(C=C1)CC(F)(F)F)(O)O . Chemical Reactions Analysis
While specific chemical reactions involving “(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of “(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” is 204.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 205.0521931 g/mol, and the monoisotopic mass is also 205.0521931 g/mol . The topological polar surface area is 53.4 Ų .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Halopyridinylboronic Acids and Esters
Novel methods for synthesizing halopyridinylboronic acids and esters, including (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, have been developed. These compounds are prepared via regioselective halogen-metal exchange and can undergo Pd-catalyzed coupling with arylhalides, which is significant for producing new pyridine libraries (Bouillon et al., 2003).
Study on Synthesis Processes
Research on the synthesis of related compounds such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid has been conducted, providing insights into reaction conditions and purity of the products (Liu Guoqua, 2014).
Synthesis of Highly Functionalized Heteroarylpyridines
The reactivity of pyridylboronic acids, including derivatives of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions has been explored to obtain new highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).
Applications in Catalysis and Organic Reactions
Metal–Ligand Cooperation by Ruthenium Pincer Complexes
Studies have shown that organic derivatives of boronic acid, like (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, are useful in synthetic applications involving dehydrogenative addition of borane B–H bond across metal centers, which is promising for chemical catalysis (Anaby et al., 2014).
Suzuki-Miyaura Borylation Reaction in Pharmaceutical Synthesis
The palladium-catalyzed Suzuki–Miyaura borylation reactions, involving compounds like (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, play an important role in the synthesis of active pharmaceutical ingredients (Sanghavi et al., 2022).
Synthesis of Pyridine Boronic Acid Derivatives
A novel diboration/6π-electrocyclization strategy for synthesizing pyridine-based heteroaromatic boronic acid derivatives has been reported, showcasing the versatility of boronic acids in organic synthesis (Mora-Radó et al., 2016).
Miscellaneous Applications
Lewis Acid-Base Adducts for Electrolyte Additives
Complexes involving boronic acids, such as (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, have been synthesized and used as electrolyte additives in lithium-ion cells, demonstrating their utility in battery technology (Nie et al., 2016).
Selective Fluorescent Chemosensors
Boronic acids have been used in developing selective fluorescent chemosensors, with their interaction with cis-1,2-diols being particularly significant for probing carbohydrates and bioactive substances (Huang et al., 2012).
特性
IUPAC Name |
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQIJFNXQLAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745128 | |
| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid | |
CAS RN |
1356109-90-4 | |
| Record name | Boronic acid, B-[6-(2,2,2-trifluoroethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



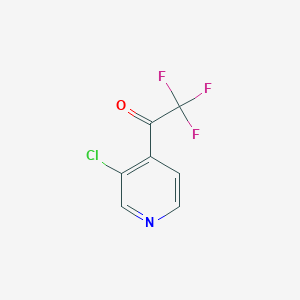
![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)
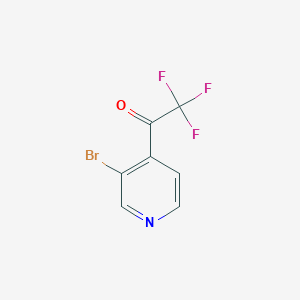
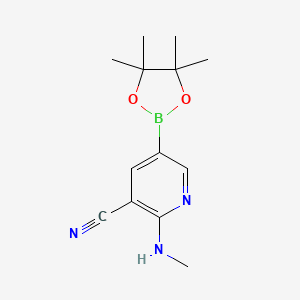
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)
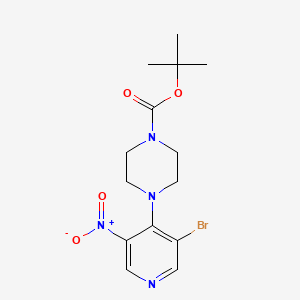
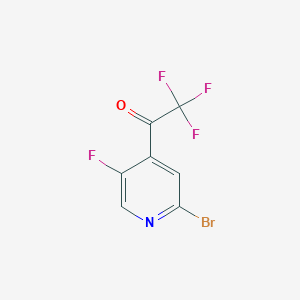
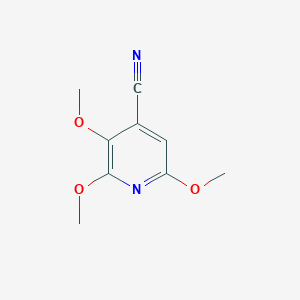
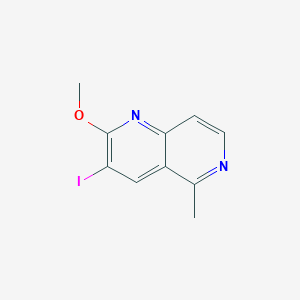
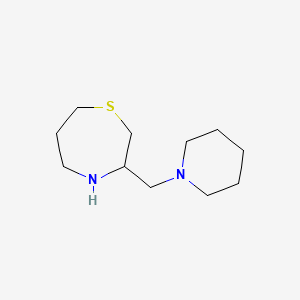
![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)
